cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Overview
Description
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C({10})H({20})N({2})O({2}). This compound is characterized by its cyclobutyl ring structure, which is substituted with an amino group and a methyl group, and a carbamic acid tert-butyl ester functional group. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a carbene or a photochemical reaction to form the four-membered ring.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction. For instance, a halogenated cyclobutane can be reacted with ammonia or an amine to replace the halogen with an amino group.
Methylation: The methyl group can be introduced through an alkylation reaction, where a methylating agent such as methyl iodide is used.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the amino group with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamic acid ester to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid methyl ester
- trans-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
- cis-(3-Amino-1-ethyl-cyclobutyl)carbamic acid tert-butyl ester
Uniqueness
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cis-configuration and the presence of both an amino group and a carbamic acid ester make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester, also known as cis-N-Boc-1,3-diaminocyclobutane, is a carbamate derivative with the molecular formula C10H20N2O2 and a molecular weight of approximately 200.28 g/mol. This compound features a cyclobutyl ring, an amino group, and a tert-butyl ester functional group, which contribute to its unique biological properties and potential applications in medicinal chemistry and drug design.
The compound can undergo hydrolysis to yield the corresponding carbamic acid and alcohol. It may also participate in nucleophilic substitution reactions due to the presence of the amino group, making it a versatile substrate in enzymatic reactions involving serine hydrolases.
Biological Activities
Buffering Agent : Preliminary studies indicate that this compound may act as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH within a specific range (6-8.5) is crucial.
Enzyme Interactions : The compound's structural features suggest potential interactions with biological targets, particularly enzymes or receptors associated with neurotransmission and metabolic pathways. However, specific pharmacological profiles require further investigation.
Case Studies and Research Findings
- Synthetic Routes : Various synthetic methods have been explored for producing this compound, highlighting its versatility in organic synthesis. These methods allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
- Pharmacological Potential : In the context of drug design, carbamate derivatives like this compound are recognized for their role as protecting groups for amines and amino acids in organic synthesis and peptide chemistry . The unique combination of structural features may influence its reactivity and interactions with biological systems.
- Comparative Analysis : A comparative analysis with similar compounds reveals that while this compound shares structural similarities with compounds like N-Methylcyclobutylamine and Cyclobutylcarbamic acid, it possesses distinct characteristics that may enhance its biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Methylcyclobutylamine | Contains a cyclobutyl ring and an amine group | Lacks the carbamate structure |
Cyclobutylcarbamic acid | Carbamate structure without amino substitution | Does not contain the methyl group |
tert-Butyl carbamate | Simple carbamate structure | No cyclobutyl ring or amino substitution |
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIQLWXIWQGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140214, DTXSID101144200 | |
Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-61-2, 1408076-04-9 | |
Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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